molecular formula C10H9F3 B2496458 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 31501-91-4

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2496458
CAS No.: 31501-91-4
M. Wt: 186.177
InChI Key: QIPWAYGGNPOMGQ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is a useful research compound. Its molecular formula is C10H9F3 and its molecular weight is 186.177. The purity is usually 95%.
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Scientific Research Applications

Catalytic Trifluoromethylation

Research by Arimori & Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. This process achieved good to high yields for various substrates at room temperature, highlighting its potential in the synthesis of trifluoromethylated compounds (Arimori & Shibata, 2015).

Cyclopropane Cleavage and Aromatization

Pati & Liu (2012) reported a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This reaction involves cyclopropane cleavage followed by an aromatization step, demonstrating an innovative approach in cyclopropane chemistry (Pati & Liu, 2012).

Synthesis and Structural Characterization

Duan et al. (2017) synthesized chiral bisferrocenyl-modified bis(acyl-thiourea) enantiomers using a nucleophilic addition reaction. Their research includes structural characterization and potential applications in antitumor activity, indicating the versatility of such compounds in medicinal chemistry (Duan et al., 2017).

Trifluoromethylation of Arenes and Heteroarenes

Mejía & Togni (2012) described the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds. This study contributes to the understanding of electrophilic trifluoromethylation, a critical process in organic synthesis (Mejía & Togni, 2012).

Polymerization of Cyclic Monomers

Moszner et al. (1999) investigated the radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes. Their research adds to the knowledge of polymer chemistry, especially in the context of creating hard, transparent, crosslinked polymers (Moszner et al., 1999).

Photochemistry of Cyclopropyl Conjugated 1,2-diketones

Kelder, Cerfontain, & Wielen (1977) studied the photochemistry of cyclopropyl conjugated 1,2-diketones, which undergo photodecomposition under specific conditions. This research is significant for understanding the photochemical behavior of cyclopropyl groups in organic compounds (Kelder, Cerfontain, & Wielen, 1977).

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene” and similar compounds may have significant potential for future research and applications. The activation of the C–F bond in organic synthesis is a challenging task and constitutes a promising area for future research .

Properties

IUPAC Name

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWAYGGNPOMGQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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